4-[(2-Cyanoethyl)methylamino]benzaldehyde
Overview
Description
4-[(2-Cyanoethyl)methylamino]benzaldehyde: is an organic compound with the molecular formula C11H12N2O. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-[(2-cyanoethyl)methylamino] group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Cyanoethyl)methylamino]benzaldehyde typically involves the reaction of 4-formylbenzonitrile with N-methylaminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Starting Materials:
- 4-Formylbenzonitrile
- N-Methylaminoethanol
-
Reaction Conditions:
- Solvent: Typically, an organic solvent such as ethanol or methanol is used.
- Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
- Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Cyanoethyl)methylamino]benzaldehyde undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Typically carried out in acidic or basic media.
- Products: Oxidation of the aldehyde group can lead to the formation of carboxylic acids.
-
Reduction:
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
- Products: Reduction of the aldehyde group results in the formation of primary alcohols.
-
Substitution:
- Reagents: Nucleophiles such as amines or thiols.
- Conditions: Often performed in the presence of a base to deprotonate the nucleophile.
- Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-[(2-Cyanoethyl)methylamino]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(2-Cyanoethyl)methylamino]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its aldehyde group is particularly reactive, allowing it to form covalent bonds with amino acids in proteins, thereby modulating their function.
Comparison with Similar Compounds
- 4-Aminobenzaldehyde
- 2-Aminobenzaldehyde
- 4-Acetamidobenzaldehyde
- 4-Diethylaminobenzaldehyde
- 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde
Comparison: 4-[(2-Cyanoethyl)methylamino]benzaldehyde is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties. Compared to other benzaldehyde derivatives, it exhibits different reactivity patterns and can participate in a wider range of chemical reactions. Its cyano group also enhances its utility in organic synthesis, making it a versatile intermediate for various applications.
Properties
IUPAC Name |
3-(4-formyl-N-methylanilino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(8-2-7-12)11-5-3-10(9-14)4-6-11/h3-6,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRTTXXWWAKULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861691 | |
Record name | N-Methyl-N-(2-cyanoethyl)-4-aminobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-21-3 | |
Record name | 3-[(4-Formylphenyl)methylamino]propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3-((4-formylphenyl)methylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3-[(4-formylphenyl)methylamino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyl-N-(2-cyanoethyl)-4-aminobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(4-formylphenyl)methylamino]propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.